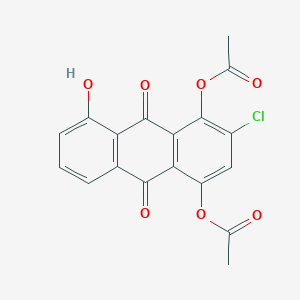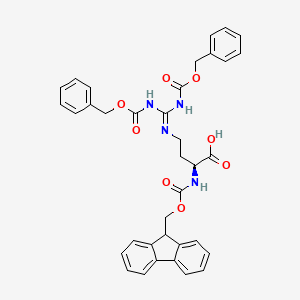
Fmoc-norArg(Z)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-norArg(Z)2-OH: is a derivative of the amino acid arginine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and two benzyloxycarbonyl (Z) groups. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-norArg(Z)2-OH typically involves the protection of the amino group of norarginine with the Fmoc group. This is achieved by reacting norarginine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Z groups are introduced by reacting the protected norarginine with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-quality reagents and solvents is crucial to avoid impurities and side reactions .
Chemical Reactions Analysis
Types of Reactions: Fmoc-norArg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group is typically achieved using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents such as HATU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal.
Coupling: HATU or DIC in the presence of a base such as N-methylmorpholine (NMM).
Major Products Formed: The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block .
Scientific Research Applications
Chemistry: Fmoc-norArg(Z)2-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptide chains .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor ligands, or substrates for studying enzyme kinetics . In medicine, these peptides can be used in drug development and as therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and scaffolds for tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-norArg(Z)2-OH in peptide synthesis involves the protection of the amino group to prevent unwanted side reactions during the coupling of amino acids . The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids . The Z groups provide additional protection and can be removed under specific conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-Arg(Z)2-OH: Similar to Fmoc-norArg(Z)2-OH but with a different side chain structure.
Fmoc-Lys(Z)-OH: Another amino acid derivative with Fmoc and Z protecting groups.
Uniqueness: this compound is unique due to its specific structure, which provides enhanced stability and selectivity in peptide synthesis. The presence of two Z groups offers additional protection compared to similar compounds with only one Z group .
Properties
Molecular Formula |
C36H34N4O8 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S)-4-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C36H34N4O8/c41-32(42)31(38-34(43)48-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30)19-20-37-33(39-35(44)46-21-24-11-3-1-4-12-24)40-36(45)47-22-25-13-5-2-6-14-25/h1-18,30-31H,19-23H2,(H,38,43)(H,41,42)(H2,37,39,40,44,45)/t31-/m0/s1 |
InChI Key |
OJBZBKXVLYDJEI-HKBQPEDESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)
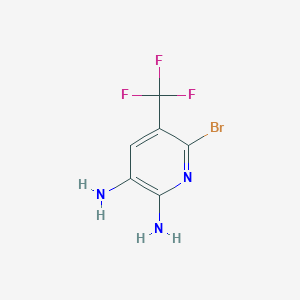

![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
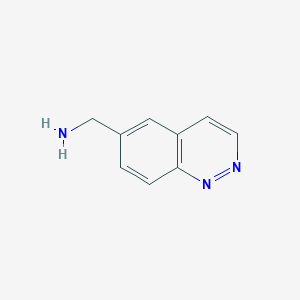
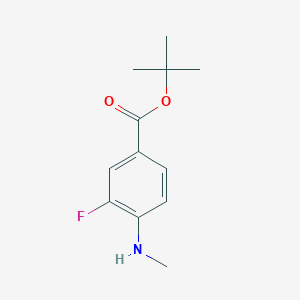
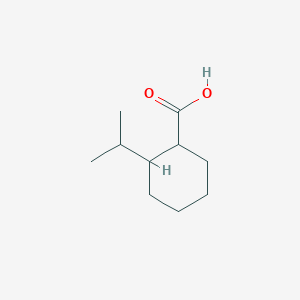
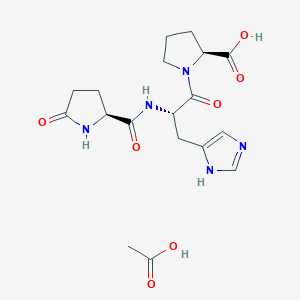

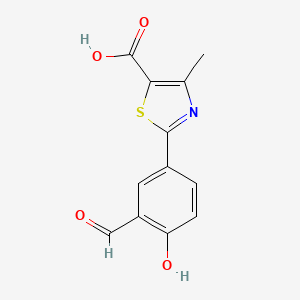
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
